An In-depth Technical Guide to 2,3,5-trimethylfuran: Properties, Structure, and Reactivity
An In-depth Technical Guide to 2,3,5-trimethylfuran: Properties, Structure, and Reactivity
Introduction: The Significance of the Polysubstituted Furan Scaffold
Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a foundational structure in a vast array of biologically active compounds and serves as a versatile building block in organic synthesis.[1][2] Its derivatives are integral to pharmaceuticals, agrochemicals, and materials science, owing to the furan ring's capacity to engage in various chemical interactions, including hydrogen bonding and π–π stacking, which are crucial for binding to biological targets.[2] The electron-rich nature of the furan ring makes it highly reactive towards electrophiles, a characteristic that is both a challenge and an opportunity in synthetic chemistry.[1]
This guide focuses on a specific, yet important, derivative: 2,3,5-trimethylfuran. The strategic placement of methyl groups on the furan ring significantly influences its electronic properties, reactivity, and steric profile, making it a subject of interest for researchers in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2,3,5-trimethylfuran, with insights for its potential application in drug development.
Molecular Structure and Spectroscopic Characterization
The structure of 2,3,5-trimethylfuran is characterized by a central furan ring with methyl groups at the 2, 3, and 5 positions. This substitution pattern has a profound effect on the molecule's spectroscopic properties.
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Caption: General workflow for the Paal-Knorr synthesis of 2,3,5-trimethylfuran.
General Experimental Protocol (Paal-Knorr Furan Synthesis)
While a specific, detailed protocol for the synthesis of 2,3,5-trimethylfuran was not found in the surveyed literature, a general procedure for the Paal-Knorr synthesis of a substituted furan is as follows. This should be adapted and optimized for the specific substrate.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1,4-dicarbonyl compound (e.g., 3-methyl-2,5-hexanedione).
-
Add a suitable solvent, such as toluene or acetic acid.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄).
Step 2: Reaction
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
Step 3: Workup and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel to obtain the pure furan derivative.
Causality Behind Experimental Choices: The use of an acid catalyst is essential to protonate one of the carbonyl groups, which facilitates the intramolecular nucleophilic attack by the enol of the other carbonyl.[3] The removal of water, often by azeotropic distillation with a solvent like toluene, drives the equilibrium towards the formation of the furan. The choice of a non-nucleophilic strong acid prevents unwanted side reactions.
Chemical Reactivity
The reactivity of the furan ring is dominated by its electron-rich aromatic character. The methyl groups in 2,3,5-trimethylfuran are electron-donating, further increasing the electron density of the ring and enhancing its reactivity towards electrophiles. The only unsubstituted position is C4, which is expected to be the primary site of electrophilic attack.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a hallmark reaction of furans. Due to the directing effects of the oxygen atom and the activating methyl groups, electrophilic attack on 2,3,5-trimethylfuran is predicted to occur at the C4 position.
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7] While a specific example for 2,3,5-trimethylfuran is not available, the reaction would be expected to yield 2,3,5-trimethylfuran-4-carbaldehyde. The Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), is a weak electrophile suitable for the highly activated furan ring.[4][5]
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Caption: Predicted Diels-Alder reaction of 2,3,5-trimethylfuran with maleic anhydride.
Potential Applications in Drug Development
The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active natural products.[1][2][8][9][10][11] The incorporation of a furan ring can influence a molecule's pharmacokinetic and pharmacodynamic properties.[2] While specific studies on the pharmacological activity of 2,3,5-trimethylfuran are scarce in the available literature, its structural features suggest potential avenues for exploration.
-
Scaffold for Bioisosteric Replacement: The trimethylated furan ring can serve as a bioisostere for other aromatic systems, such as a substituted phenyl ring. This can lead to improved metabolic stability, altered receptor binding affinity, and enhanced solubility.
-
Modulation of Lipophilicity: The three methyl groups contribute to the lipophilicity of the molecule (estimated logP of 2.175), which can be a key parameter in designing drugs that can cross cell membranes.[12]
-
Platform for Further Functionalization: The reactivity of the furan ring, particularly at the C4 position, allows for the introduction of various functional groups, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Furan derivatives have shown a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[1][8][9][10][13]
Safety and Handling
2,3,5-trimethylfuran is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[12] Protective gloves, safety glasses, and a lab coat should be worn. Keep away from heat, sparks, and open flames.
Conclusion
2,3,5-trimethylfuran is a structurally interesting and synthetically accessible derivative of the important furan heterocycle. Its polysubstituted nature provides a unique electronic and steric profile that influences its spectroscopic properties and chemical reactivity. While specific, detailed experimental data on its synthesis and reactions are not extensively documented in readily available sources, its chemistry can be reliably predicted based on the well-established principles of furan chemistry. The Paal-Knorr synthesis provides a direct route to its preparation, and its electron-rich ring is primed for electrophilic substitution at the C4 position and for participation in cycloaddition reactions. As the furan scaffold continues to be a valuable component in the design of new therapeutic agents, a deeper understanding of the properties and reactivity of derivatives like 2,3,5-trimethylfuran will be beneficial for researchers in the field of drug discovery and development.
References
-
Paal–Knorr synthesis. In: Wikipedia. [Link]
-
2,3,5-Trimethylfuran. In: PubChem. National Center for Biotechnology Information. [Link]
-
2,3,5-trimethyl furan, 10504-04-8. In: The Good Scents Company. [Link]
-
Furan: A Promising Scaffold for Biological Activity. In: Preprints.org. [Link]
-
Diels-Alder Reaction Lab: Furan & Maleic Anhydride Synthesis. In: Studylib. [Link]
-
Short Synthesis of the Seed Germination Inhibitor 3,4,5-Trimethyl-2(5H)-furanone. In: ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. In: NROChemistry. [Link]
-
intramolecular Diels-Alder cycloaddition on a furan ring. In: YouTube. [Link]
-
Vilsmeier-Haack Reaction. In: Chemistry Steps. [Link]
-
Diels-Alder reaction of furan and maleic anhydride. In: ResearchGate. [Link]
-
Diels alder reaction of furan and maleic anhydride. In: Zibo Anquan Chemical Co., Ltd. [Link]
-
Furan, 2,3,5-trimethyl-. In: NIST WebBook. National Institute of Standards and Technology. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. In: International Journal of Pharmaceutical Sciences and Research. [Link]
-
Pharmacological Study of Some Newly Synthesized Furan Derivatives. In: Der Pharma Chemica. [Link]
-
Pharmacological activity of furan derivatives. In: World Journal of Pharmaceutical Research. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. In: Wiley. [Link]
-
Table of Characteristic IR Absorptions. In: University of Colorado Boulder. [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. In: Journal of Inflammation Research. [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. In: Oriental Journal of Chemistry. [Link]
-
The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. In: ResearchGate. [Link]
-
Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. In: Der Pharma Chemica. [Link]
-
Furan, 2,3,5-trimethyl-. In: NIST WebBook. National Institute of Standards and Technology. [Link]
-
The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. In: eCommons. University of Dayton. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. In: Oriental Journal of Chemistry. [Link]
-
ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. In: The Royal Society of Chemistry. [Link]
-
13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749). In: Human Metabolome Database. [Link]
-
Clean Synthesis Process of 2,5-Hexanedione. In: ResearchGate. [Link]
-
Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor. In: RSC Publishing. [Link]
- 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants.
-
Greenness Assessment and Synthesis for the Bio-Based Production of the Solvent 2,2,5,5-Tetramethyloxolane (TMO). In: MDPI. [Link]
-
Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. In: PubMed. [Link]
-
Development of a General Solvents Method for DMSO Soluble Compounds. In: USP-NF. [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. studylib.net [studylib.net]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Pharmacological activity of furan derivatives [wisdomlib.org]
- 9. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of some novel furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. jk-sci.com [jk-sci.com]
- 13. derpharmachemica.com [derpharmachemica.com]
